tert-Butyl 3-oxopiperidine-4-carboxylate
Description
tert-Butyl 3-oxopiperidine-4-carboxylate is a piperidine derivative featuring a ketone group at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatile reactivity. The Boc group enhances stability during synthetic processes, while the ketone moiety enables further functionalization, such as reductions or nucleophilic additions.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 3-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-4-5-11-6-8(7)12/h7,11H,4-6H2,1-3H3 |
InChI Key |
YARYNNNUMGPZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing tert-Butyl 3-oxopiperidine-4-carboxylate involves the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like methanol and stirred at room temperature for about 20 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-oxopiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3-oxopiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxopiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary depending on the specific drug or biologically active molecule being synthesized .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and similarity scores of tert-Butyl 3-oxopiperidine-4-carboxylate and analogous compounds derived from the evidence:
Key Observations:
- Solubility : The benzyl group in 193274-82-7 enhances lipophilicity, likely reducing aqueous solubility compared to the parent compound .
- Reactivity: The cyano group in 914988-10-6 introduces strong electron-withdrawing effects, making it susceptible to nucleophilic substitution, whereas the ketone in the target compound is more suited for reductions or enolate chemistry .
Analytical Data :
Physicochemical and Reactivity Profiles
| Property | This compound | 3,3-Dimethyl Analog (324769-06-4) | 3-Benzyl Analog (193274-82-7) |
|---|---|---|---|
| Melting Point | Not reported | ~120–125°C | ~95–100°C |
| Solubility (Water) | Low | Very low | Insoluble |
| Stability | Stable under acidic conditions | Highly stable | Sensitive to oxidation |
| Key Reactivity | Ketone reduction, enolate formation | Limited due to steric hindrance | Benzyl group hydrogenolysis |
Reactivity Highlights :
- The target compound’s ketone undergoes smooth reduction to secondary alcohols (e.g., using NaBH₄) or forms enolates for C–C bond formation .
- The cyano group in 914988-10-6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
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